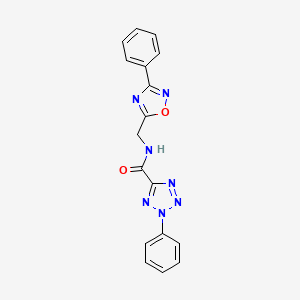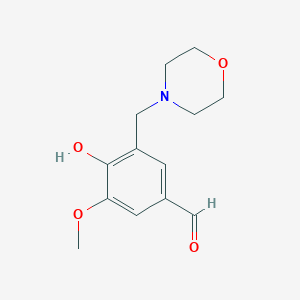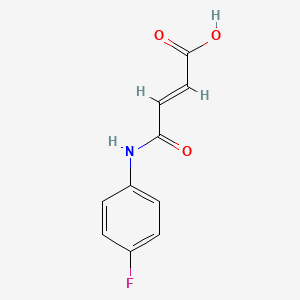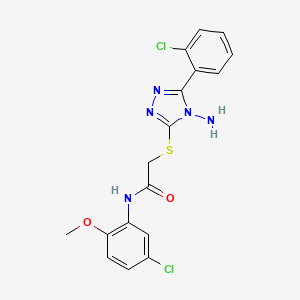
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroethylation reagents, such as 1,1-difluoro-2-iodoethane, in the presence of a base to introduce the difluoroethyl group onto the pyrazole ring . The resulting intermediate can then be reacted with acetonitrile under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process .
化学反応の分析
Types of Reactions
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The difluoroethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
科学的研究の応用
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound’s properties can be exploited in the design and synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and molecular interactions.
作用機序
The mechanism of action of 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. Additionally, the acetonitrile group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(2,2-Difluoroethyl)-1H-pyrazole: This compound lacks the acetonitrile group but shares the difluoroethyl-substituted pyrazole core.
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)ethanol: This compound features an ethanol group instead of an acetonitrile group.
Uniqueness
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the difluoroethyl and acetonitrile groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-7(9)5-12-4-2-6(11-12)1-3-10/h2,4,7H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRSUNAPYZCXJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CC#N)CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)

![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)





![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)

